molecular formula C7H8BrNO B6265120 3-(aminomethyl)-2-bromophenol CAS No. 1243373-33-2

3-(aminomethyl)-2-bromophenol

Cat. No.: B6265120
CAS No.: 1243373-33-2
M. Wt: 202
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-2-bromophenol: is an organic compound that consists of a bromine atom, an aminomethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-2-bromophenol can be achieved through several methods. One common approach involves the bromination of 3-(aminomethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(aminomethyl)-2-bromophenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-(aminomethyl)phenol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 3-(aminomethyl)phenol.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(aminomethyl)-2-bromophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds.

Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    3-(aminomethyl)phenol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-bromo-4-(aminomethyl)phenol: Similar structure but with the bromine atom in a different position, leading to different chemical properties.

    3-(aminomethyl)-4-bromophenol: Another positional isomer with distinct reactivity.

Uniqueness: 3-(aminomethyl)-2-bromophenol is unique due to the specific positioning of the bromine atom and the aminomethyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1243373-33-2

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.